Methyl 6-bromo-1H-indazole-5-carboxylate
Overview
Description
Methyl 6-bromo-1H-indazole-5-carboxylate is a chemical compound with the molecular formula C9H7BrN2O2 It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-bromo-1H-indazole-5-carboxylate can be synthesized through several methods. One common approach involves the bromination of 1H-indazole-5-carboxylic acid, followed by esterification with methanol. The reaction conditions typically include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The esterification step is usually carried out under acidic conditions with methanol and a strong acid like sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-1H-indazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-indazole derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
Methyl 6-bromo-1H-indazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.
Biological Studies: Researchers use it to study the biological activity of indazole derivatives, including their interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of methyl 6-bromo-1H-indazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine atom and the ester group play crucial roles in its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-1H-indazole-6-carboxylate: Another brominated indazole derivative with similar chemical properties but different substitution patterns.
6-Bromoindazole-5-carboxylic acid: The non-esterified form of the compound, which can be used as a precursor in various synthetic routes.
Uniqueness
Methyl 6-bromo-1H-indazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine atom and ester group make it a versatile intermediate for further functionalization and derivatization.
Biological Activity
Methyl 6-bromo-1H-indazole-5-carboxylate is a synthetic compound belonging to the indazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C₉H₈BrN₂O₂
- CAS Number : 192945-56-5
- Melting Point : Approximately 170-175 °C
The presence of a bromine atom at the 6-position and a carboxylate group at the 5-position contributes to its unique chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interactions with various biological targets.
Target Interactions
- Anticancer Activity : Indazole derivatives, including this compound, have been shown to inhibit proangiogenic cytokines, which are crucial in tumor development. This inhibition can hinder the viability of various human cancer cell lines, making it a candidate for anticancer drug development.
- Enzyme Inhibition : The compound has demonstrated potential as an enzyme inhibitor, particularly against fibroblast growth factor receptors (FGFRs), which are implicated in cancer progression. Studies have reported IC50 values indicating potent inhibition (e.g., FGFR1 IC50 < 4.1 nM) for structurally similar compounds .
Biochemical Pathways
The compound's antioxidant properties suggest it may interact with oxidative stress pathways, further contributing to its anticancer effects.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Related compounds exhibit varying degrees of potency depending on their substituents and the position of functional groups:
Compound Name | Structure Features | IC50 Values | Biological Activity |
---|---|---|---|
This compound | Bromine at C6, carboxylate at C5 | TBD | Anticancer, enzyme inhibition |
Methyl 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxylate | Altered substituents | FGFR1: IC50 = 69.1 nM | Potent FGFR inhibitor |
Methyl 5-bromo-1H-indazole-6-carboxylate | Different carboxyl position | TBD | Varies based on structure |
This table illustrates how slight modifications can lead to significant changes in biological activity.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in various fields:
- Cancer Research : A study demonstrated that this compound could reduce tumor growth rates in xenograft models, showcasing its potential as an anticancer agent .
- Enzyme Studies : Research involving enzyme inhibition assays has shown promising results for methyl 6-bromo derivatives in selectively targeting kinases involved in cancer pathways .
- Pharmacological Evaluation : Ongoing evaluations are assessing the pharmacokinetic properties and therapeutic windows of this compound in preclinical models, aiming to optimize its use in clinical settings .
Properties
IUPAC Name |
methyl 6-bromo-1H-indazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-5-4-11-12-8(5)3-7(6)10/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCNVRWLHPWOTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2C(=C1)C=NN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1396762-16-5 | |
Record name | methyl 6-bromo-1H-indazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.